![molecular formula C22H21N3O5 B2443511 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941883-16-5](/img/structure/B2443511.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-HIV Agent Development
A study by Mizuhara et al. (2012) investigated the structure-activity relationships of derivatives containing a benzo[d][1,3]dioxol-5-yl group for developing potent anti-HIV agents. They found that certain derivatives showed improved anti-HIV activity, highlighting the potential use of this compound in the development of new antiretroviral drugs (Mizuhara et al., 2012).
Antioxidant Activity
Kadhum et al. (2011) explored the antioxidant activity of new coumarin derivatives, including compounds with a benzo[d][1,3]dioxol-5-yl group. They compared these compounds' antioxidant capacities with ascorbic acid, suggesting its potential in antioxidant applications (Kadhum et al., 2011).
Anti-inflammatory and Antioxidant Compounds
Koppireddi et al. (2013) synthesized novel acetamide derivatives and evaluated them for anti-inflammatory and antioxidant activity. Their research showed that some derivatives, including those with a benzo[d][1,3]dioxol-5-yl group, exhibited both anti-inflammatory and antioxidant activities (Koppireddi et al., 2013).
Cardiovascular Therapeutic Activities
Research by Yoon et al. (1998) focused on a benzopyran-based compound related to "2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide," exploring its potential as a potassium-channel opener with cardiovascular therapeutic activities (Yoon et al., 1998).
Antimicrobial and Antioxidant Agents
Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzo[d][1,3]dioxol-5-yl and other moieties, showing potent antimicrobial activity and good antioxidant activity. This indicates potential applications in antimicrobial and antioxidant therapies (Naraboli & Biradar, 2017).
Antinociceptive Activity
Doğruer et al. (2000) synthesized derivatives of 3(2H)‐pyridazinone, including compounds related to the one , and investigated their antinociceptive activity. They found that many of these compounds were more potent than aspirin, suggesting their use in pain management (Doğruer et al., 2000).
Antimalarial Sulfonamides as COVID-19 Drug
Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those related to the compound , for antimalarial activity and their potential application as COVID-19 drugs. They found significant activity against various strains, indicating a possible role in treating COVID-19 (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-17-5-2-15(3-6-17)10-11-23-21(26)13-25-22(27)9-7-18(24-25)16-4-8-19-20(12-16)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCNLSSNVBFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.